molecular formula C24H18N4O2 B2657274 3-methyl-N-(naphthalen-1-yl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 898412-54-9

3-methyl-N-(naphthalen-1-yl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2657274
CAS No.: 898412-54-9
M. Wt: 394.434
InChI Key: SZWPPSBZLLFREH-UHFFFAOYSA-N
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Description

This compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar to pyridine, it might be colorless and have a strong odor . It contains several functional groups including a carboxamide, a naphthalene, a phenyl group, and a pyrazolo[3,4-b]pyridine group. These groups could contribute to its chemical properties and potential applications.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The naphthalene and phenyl groups are aromatic, contributing to the compound’s stability. The pyrazolo[3,4-b]pyridine group is a fused ring system which may also contribute to the compound’s chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For instance, the carboxamide group might participate in condensation reactions, and the aromatic rings might undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple aromatic rings might make it relatively nonpolar and insoluble in water. The exact properties would need to be determined experimentally .

Scientific Research Applications

Anticancer Activity

Compounds structurally related to "3-methyl-N-(naphthalen-1-yl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide" have been investigated for their potential anticancer activities. For instance, pyridine, pyrazolopyridine, and furopyridine derivatives have been synthesized and evaluated for their ability to inhibit the CDK2 enzyme, a critical protein in cell cycle regulation. These compounds showed significant in vitro inhibitory activity against different human cancer cell lines, including HCT-116, MCF-7, HepG2, and A549, with IC50 values demonstrating potent anticancer properties compared to standard drugs like doxorubicin (Abdel-Rahman et al., 2021).

Optical and Electronic Properties

Naphthoquinone-based chemosensors for transition metal ions have been synthesized, showing remarkable selectivity towards Cu2+ ions. These chemosensors transition from orange to intense blue upon complexation with metal ions, indicating potential applications in sensing technologies. The synthesis and characterization efforts highlight the utility of naphthalene derivatives in developing new materials with unique optical properties (Gosavi-Mirkute et al., 2017).

Antimicrobial and Antiprotozoal Activity

Schiff bases incorporating naphthalene and pyridine rings have shown promising antimicrobial activity against various pathogenic bacteria, making them candidates for further development as antimicrobial agents. Additionally, some derivatives have exhibited potential as inhibitors of key enzymes in pathogenic organisms like Plasmodium falciparum, suggesting applications in antimalarial drug development (Al‐Janabi et al., 2020).

Synthetic Methodologies

Research on synthetic methodologies involving compounds with similar structures has led to the development of novel synthetic protocols. These methods facilitate the synthesis of complex heterocyclic compounds that could serve as intermediates for further chemical transformations or as potential therapeutic agents. For example, novel synthetic routes have been explored for the synthesis of pyrazolopyridopyrimidines, highlighting the versatility of such compounds in organic synthesis (Bagul et al., 2011).

Future Directions

The future directions for this compound would depend on its intended applications. It could potentially be explored for use in pharmaceuticals, given the medicinal relevance of many pyridine derivatives .

Properties

IUPAC Name

3-methyl-N-naphthalen-1-yl-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O2/c1-15-21-22(29)19(14-25-23(21)28(27-15)17-10-3-2-4-11-17)24(30)26-20-13-7-9-16-8-5-6-12-18(16)20/h2-14H,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWPPSBZLLFREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=O)C(=CN2)C(=O)NC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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